Palmitoyl hexapeptide-12
CAS No.: 171263-26-6
Cat. No.: VC21550607
Molecular Formula: C38H68N6O8
Molecular Weight: 737.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 171263-26-6 |
---|---|
Molecular Formula | C38H68N6O8 |
Molecular Weight | 737.0 g/mol |
IUPAC Name | 2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Standard InChI | InChI=1S/C38H68N6O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48)/t28-,29-,33-,34-/m0/s1 |
Standard InChI Key | JFSQSDAOQLNSQI-DTBJPNGVSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O |
Chemical Structure and Properties
Molecular Composition
Palmitoyl hexapeptide-12 is characterized by a specific molecular structure that enables its unique properties. The compound has a molecular formula of C38H68N6O8 and a molecular weight of approximately 737.0 g/mol . The structure consists of a hexapeptide sequence (val-gly-val-ala-pro-gly) conjugated with a palmitoyl fatty acid chain .
The systematic chemical name is 2-((S)-1-((2S,5S,11S)-5,11-Diisopropyl-2-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctacosan-1-oyl)pyrrolidine-2-carboxamido)acetic acid, reflecting its complex amino acid sequence and modifications . This compound is also identified by its CAS number 171263-26-6 .
The peptide component provides specificity in biological interactions, while the palmitoyl chain enhances the molecule's ability to associate with lipid components in the skin and facilitates self-assembly processes through hydrophobic interactions . This amphiphilic characteristic is fundamental to its functionality as a self-assembling peptide.
Physical Properties
Palmitoyl hexapeptide-12 exhibits distinctive physical properties that contribute to its efficacy in skincare applications. The compound can exist in different physical states, commonly referred to as "sol" (solution) and "gel" forms . This transition between states is a critical aspect of its mechanism of action within the skin.
Table 1: Key Physical and Chemical Properties of Palmitoyl Hexapeptide-12
The transition from sol to gel form is mediated by the presence of ions, particularly calcium. When in gel form, Palmitoyl hexapeptide-12 demonstrates a characteristic mass spectrometry peak at m/z 773.4514, corresponding to the peptide monomer with calcium (C38H65N6O8Ca–) . This property allows for precise tracking of its physical state within skin tissues using advanced analytical techniques.
Mechanism of Action
Self-Assembly Properties
The self-assembly mechanism of Palmitoyl hexapeptide-12 represents one of its most significant attributes. Research has revealed that the peptide monomers (building blocks) begin to self-assemble into supramolecular structures through hydrophobic interactions between the palmitoyl tails of two or more monomeric units . This process creates larger, more complex structures that contribute to the compound's functionality.
A particularly interesting finding is that Palmitoyl hexapeptide-12 utilizes endogenous ions present in the skin, especially calcium ions, as gelation triggers . This was demonstrated through Orbital trapping secondary ion mass spectrometry (OrbiSIMS), which identified a unique peak at m/z 773.4514 corresponding to the molecular mass of the peptide monomer plus one calcium atom ([M–H]+Ca, formula: C38H65N6O8Ca–) in both gel samples and treated human skin .
The ability to exploit natural calcium gradients present in human skin is particularly relevant, as calcium plays crucial roles in keratinocyte differentiation and regulation of the epidermal barrier . This mechanism allows Palmitoyl hexapeptide-12 to form structured assemblies in situ after application and penetration into the skin.
Interaction with Skin Components
Palmitoyl hexapeptide-12 demonstrates remarkable versatility in its interactions with various skin components. The peptide can integrate with lipid components when residing in the more superficial skin layers, such as the stratum corneum, which has been shown to alter the drying kinetics of the skin . This interaction enhances water retention and contributes to strengthening the skin barrier.
Beyond the stratum corneum, as Palmitoyl hexapeptide-12 penetrates deeper into the dermis, it demonstrates the ability to co-assemble with native macromolecules including hyaluronic acid, collagen type I, and elastin . This co-assembly process forms nanofibrous hydrogels within the skin matrix, potentially providing mechanical reinforcement to dermal structures.
The dual nature of these interactions—with both lipid elements in upper skin layers and structural proteins in deeper layers—creates a comprehensive effect on skin mechanics and hydration. This represents a departure from conventional peptide approaches that rely solely on triggering biological responses and suggests that Palmitoyl hexapeptide-12 offers more immediate physical benefits alongside any longer-term biological effects .
Research Findings
Effects on Skin Barrier Function
Research has demonstrated significant positive effects of Palmitoyl hexapeptide-12 on skin barrier function, particularly following challenges to barrier integrity. High-throughput mechanical characterization methods have shown that the peptide can strengthen and repair the skin barrier after delipidation procedures that compromise barrier function .
The mechanism appears to involve both physical reinforcement through self-assembled structures and interactions with native skin lipids that help restore barrier properties. Stimulated Raman scattering (SRS) studies have provided further evidence of these effects, showing alterations in skin composition following treatment with Palmitoyl hexapeptide-12 .
Table 2: Observed Effects of Palmitoyl Hexapeptide-12 on Skin Components
Skin Component | Interaction | Observed Effect | Analytical Method |
---|---|---|---|
Stratum Corneum Lipids | Integration with lipid components | Altered drying kinetics, enhanced water retention | SRS, Mechanical characterization |
Calcium Ions | Utilization as gelation triggers | Formation of structured assemblies | OrbiSIMS |
Hyaluronic Acid | Co-assembly | Formation of nanofibrous hydrogels | In vitro tests, Ex vivo histology |
Collagen Type I | Co-assembly | Mechanical reinforcement | In vitro tests, Ex vivo histology |
Elastin | Co-assembly | Structural support | In vitro tests, Ex vivo histology |
The ability to strengthen the skin barrier represents an important benefit for individuals with compromised skin conditions or those experiencing age-related decline in barrier function. By physically reinforcing the barrier structure, Palmitoyl hexapeptide-12 may help reduce transepidermal water loss and protect against external stressors .
Anti-Aging Properties
While the short-term mechanical and barrier-enhancing effects of Palmitoyl hexapeptide-12 have been well-documented, the compound has also gained attention for its anti-aging properties . These benefits likely derive from both its direct physical effects on skin structure and any longer-term biological signaling it may initiate.
The formation of "biocooperative" structures through co-assembly with native skin molecules suggests a mechanism for improving dermal matrix quality and resilience . By interacting with key structural components like collagen and elastin, Palmitoyl hexapeptide-12 may help counteract age-related degradation of these essential proteins.
Applications in Cosmetics
Palmitoyl hexapeptide-12 has found significant applications in the cosmetic industry, particularly in advanced anti-aging formulations. Its proven ability to penetrate skin layers and interact with native components makes it an attractive ingredient for formulators seeking effective, science-backed skincare solutions .
The compound's self-assembling properties offer particular advantages for leave-on treatments designed to provide both immediate and progressive benefits. By forming structured assemblies within the skin, Palmitoyl hexapeptide-12 can deliver physical reinforcement that complements any biochemical signaling effects .
Cosmetic applications typically utilize the peptide at concentrations around 1%, as demonstrated in the research protocols that showed effective skin penetration and barrier strengthening at this concentration . The compound can be incorporated into various formulation types, including serums, creams, and specialized treatments targeting barrier repair or anti-aging benefits.
Recent methodological advances in monitoring the effects of peptides like Palmitoyl hexapeptide-12 on skin mechanics and hydration have established a platform for designing self-assembling peptides that can harness native skin molecules to create beneficial structures . This approach represents a promising direction for future cosmetic ingredient development, with Palmitoyl hexapeptide-12 serving as an exemplar of this innovative category.
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